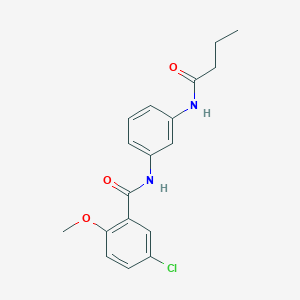![molecular formula C18H21NO5S B245160 (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as TTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTPA is a derivative of phenoxyacetic acid and is known for its unique chemical properties, which make it an excellent candidate for a wide range of research applications. In
Wirkmechanismus
The mechanism of action of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. PTPs remove phosphate groups from tyrosine residues on proteins, which can either activate or deactivate signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid binds to the active site of PTPs and prevents them from removing phosphate groups, thereby inhibiting their activity. This leads to the activation of downstream signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the immune response. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, its potency may vary depending on the specific PTP isoform being targeted.
Zukünftige Richtungen
There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. One area of research is the development of more selective PTP inhibitors that can target specific isoforms of PTPs. This could lead to the development of more effective and targeted therapies for diseases such as cancer and diabetes. Another area of research is the investigation of the role of PTPs in other physiological processes, such as immune function and inflammation. Finally, the potential use of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid as a tool for studying PTPs and their role in cellular signaling pathways should be explored further.
Conclusion
In conclusion, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, or (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is a potent inhibitor of PTPs and has been used to study the role of these enzymes in various physiological processes. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, including the development of more selective PTP inhibitors and the investigation of the role of PTPs in other physiological processes.
Synthesemethoden
The synthesis of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that begins with the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminophenol. The resulting product is then reacted with chloroacetic acid to form the final product, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. The synthesis method of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been extensively studied and optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been widely used in scientific research due to its unique chemical properties. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PTPs in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the potential therapeutic applications of PTP inhibitors in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
Molekularformel |
C18H21NO5S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-11-9-12(2)14(4)18(13(11)3)25(22,23)19-15-5-7-16(8-6-15)24-10-17(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
PDYPYYNWWFAORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)

![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)

![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![2,3-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245091.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![5-chloro-2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B245098.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)